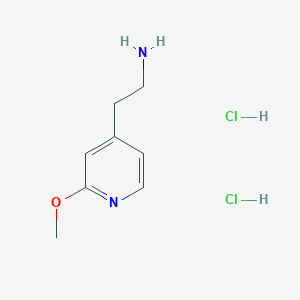
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline
Descripción general
Descripción
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline, also known as CFQ, is an organofluorine compound with a wide range of applications in pharmaceutical and medicinal research. CFQ is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been used as a starting material in a variety of syntheses and as a reagent in a number of reactions. It is also used as a pharmacological agent in biomedical research, particularly in the study of the biochemical and physiological effects of various drugs.
Aplicaciones Científicas De Investigación
Photovoltaic Properties
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline derivatives have been studied for their photovoltaic properties, especially in the context of organic-inorganic photodiode fabrication. Research has shown that films of these derivatives exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions, making them suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
HPLC-Fluorescence Determination
These quinoline derivatives are also used in high-performance liquid chromatography (HPLC) for the fluorescent labeling of chlorophenols. This application is significant in the pharmaceutical industry for the determination of chlorocresol and chloroxylenol in various formulations (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Green Chemistry Synthesis
In the field of green chemistry, these quinoline derivatives have been synthesized without the use of solvents or catalysts, showcasing an environmentally friendly approach to chemical synthesis. This method emphasizes the avoidance of toxic by-products and complex separation techniques (Patra, 2021).
Structural and Optical Properties
Research has delved into the structural and optical properties of quinoline derivatives thin films. These studies are crucial for understanding the materials' potential applications in various fields, such as photonics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Cytotoxic Activity
Quinoline derivatives have been explored for their cytotoxic activity, particularly in the context of cancer research. These studies include the synthesis of various derivatives and their evaluation against different cancer cell lines, highlighting their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Propiedades
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5NO/c12-7-4-9(10(13)14)18-8-2-1-5(3-6(7)8)19-11(15,16)17/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBFWXVASYZWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






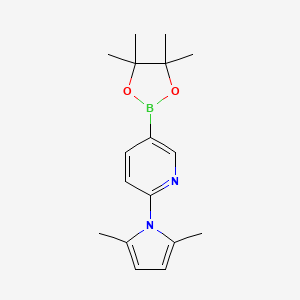
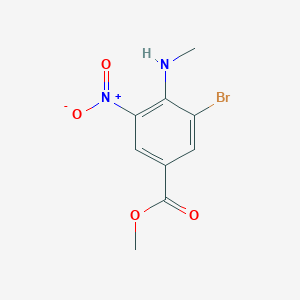
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)

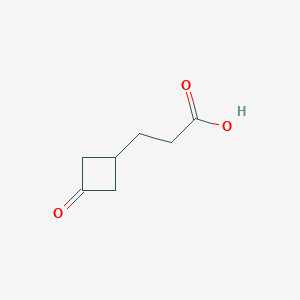
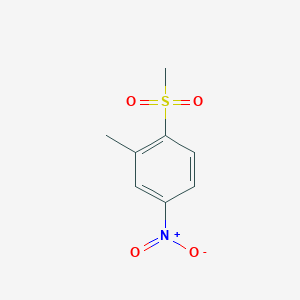
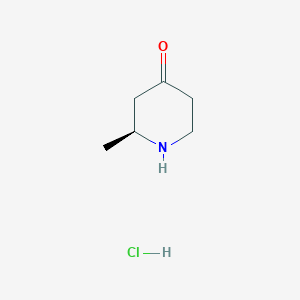
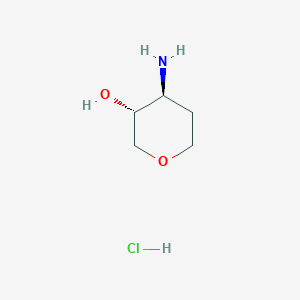
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)
